![molecular formula C16H14N2O6S B2897323 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 852864-85-8](/img/structure/B2897323.png)
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
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Overview
Description
Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate is a compound with the CAS Number: 68746-57-6. It has a molecular weight of 242.26 and its IUPAC name is ethyl {[3-(aminocarbonyl)-2-thienyl]amino}(oxo)acetate .
Molecular Structure Analysis
The molecular formula of ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate is C9H10N2O4S .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 185°C .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of compounds related to "[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate" involve complex reactions and structural analyses to understand their properties and potential applications. For example, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized by various spectroscopic techniques. These complexes exhibit polymeric structures in the solid state with specific configurations, highlighting the intricate relationships between molecular structure and material properties (Baul et al., 2002).
Reactivity and Applications in Chemistry
Studies on the reactivity of related compounds, such as cyclopentathiophenacetic acid derivatives, explore their potential in synthesizing new chemical entities. For instance, the reactivity of methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate towards different reagents opens pathways to novel bicyclic systems with potential application in medicinal chemistry and material sciences (Jilale et al., 1993).
Potential Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. These complexes undergo structural characterization and in vitro cytotoxicity studies to evaluate their efficacy against various human tumor cell lines, showing promising results that could lead to new therapeutic options (Basu Baul et al., 2009).
Material Science Applications
The synthesis of electroactive phenol-based polymers, such as 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer, showcases the potential applications of these compounds in material science. These polymers, characterized by various analytical techniques, exhibit promising electrical conductivities and fluorescence properties, indicating their utility in electronic and photonic devices (Kaya & Aydın, 2012).
Safety and Hazards
properties
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c17-15(22)12-5-6-25-16(12)18-13(20)8-24-14(21)9-23-11-3-1-10(7-19)2-4-11/h1-7H,8-9H2,(H2,17,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRZZSIFWZXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate |
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